physicochemical properties of 8-Bromoimidazo[1,2-a]pyridine hydrochloride
physicochemical properties of 8-Bromoimidazo[1,2-a]pyridine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoimidazo[1,2-a]pyridine Hydrochloride
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, forming the basis of drugs like the hypnotic zolpidem and the anxiolytic alpidem.[1][2] Its rigid, bicyclic structure and specific arrangement of nitrogen atoms provide an ideal platform for developing a wide array of bioactive molecules.
This guide focuses on a specific, strategically functionalized derivative: 8-Bromoimidazo[1,2-a]pyridine hydrochloride. The introduction of a bromine atom at the 8-position is not a trivial modification; it serves as a crucial synthetic "handle," enabling chemists to readily introduce further molecular complexity through modern cross-coupling reactions.[3] The formation of a hydrochloride salt, in turn, is a classic pharmaceutical strategy to enhance aqueous solubility and improve handling characteristics, which are critical parameters in the drug development pipeline.[3][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven protocols for characterization.
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 8-Bromoimidazo[1,2-a]pyridine hydrochloride is an asymmetric, heterocyclic compound featuring a fused imidazole and pyridine ring system.[3] The bromine substituent at the 8-position and the protonation of one of the ring nitrogens (with a chloride counter-ion) are defining features that dictate its chemical behavior.[3]
| Identifier | Value | Source |
| IUPAC Name | 8-bromoimidazo[1,2-a]pyridine;hydrochloride | [5] |
| CAS Number | 1419101-42-0 | [3][6] |
| Molecular Formula | C₇H₆BrClN₂ | [3][6] |
| Molecular Weight | 233.49 g/mol | [3][6][7] |
| Canonical SMILES | C1=CN2C=CN=C2C(=C1)Br.Cl | [7] |
| InChI Key | SNMZFOVTMLTQIX-UHFFFAOYSA-N | [3] |
| Physical Form | White to light brown solid powder | [3] |
The electron-withdrawing nature of the bromine atom, combined with the overall electron-deficient character of the protonated imidazo[1,2-a]pyridine ring system, significantly influences the molecule's reactivity and its interactions with biological targets.[3]
Core Physicochemical Properties: A Quantitative Overview
A compound's journey from a laboratory curiosity to a potential drug candidate is heavily dictated by its physical properties. These parameters govern everything from reaction optimization and purification to formulation and bioavailability.
| Property | Value / Observation | Significance in Drug Development |
| Melting Point (Free Base) | 72–75°C | A sharp melting point is an indicator of purity.[3][5] |
| Melting Point (HCl Salt) | Not consistently reported; expected to be significantly higher than the free base. | Higher melting points often correlate with greater crystal lattice stability. |
| Aqueous Solubility | High (expected for HCl salt) | Essential for in vitro assays, formulation, and intravenous administration.[3] |
| pKa | Not reported; predicted based on imidazo[1,2-a]pyridine core. | Governs the ionization state at physiological pH, impacting absorption and distribution. |
| Stability | Stable under recommended storage conditions (2-8°C, inert atmosphere).[3][6] | Critical for shelf-life and ensuring the integrity of the compound during experiments. |
Thermal Analysis: Melting Point and Stability
Expert Insight: Thermal analysis, incorporating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides far more than just a melting point. It offers a detailed fingerprint of a compound's thermal stability, polymorphic forms, and purity. For a hydrochloride salt, this analysis is crucial to confirm its formation and assess its stability relative to the free base.
Protocol: Characterization by DSC and TGA
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Sample Preparation: Accurately weigh 2-5 mg of 8-bromoimidazo[1,2-a]pyridine hydrochloride into a Tzero aluminum pan. A non-hermetic, pierced lid is used to allow for the release of any volatiles.
-
Instrumentation: Utilize a calibrated DSC/TGA simultaneous thermal analyzer.
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min). The heating rate of 10°C/min is a standard choice that balances resolution and experimental time.
-
Causality: The TGA profile will reveal mass loss events. For the hydrochloride salt, one might observe an initial loss of adsorbed water, followed by the loss of HCl at higher temperatures, and finally, the decomposition of the organic scaffold. This confirms the salt's decomposition pathway.[8]
-
-
DSC Method:
-
Use the same temperature program as the TGA.
-
Causality: The DSC curve measures the heat flow into or out of the sample. A sharp endotherm will indicate the melting point of the compound.[9] The absence of significant thermal events prior to melting suggests the sample is not a hydrate and is likely a single polymorphic form under these conditions.
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Solubility Determination
Expert Insight: The conversion of a free base to a hydrochloride salt is a deliberate strategy to enhance aqueous solubility.[4] Quantifying this improvement is a critical step. The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a baseline for all subsequent formulation efforts.
Protocol: Equilibrium Solubility by Shake-Flask Method
-
System Preparation: Prepare saturated solutions by adding an excess of 8-bromoimidazo[1,2-a]pyridine hydrochloride to various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO) in glass vials.
-
Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for 24 hours. This duration is chosen to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After 24 hours, allow the vials to stand, permitting the excess solid to settle. Carefully collect an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Quantification:
-
Prepare a standard curve of the compound at known concentrations in the relevant solvent.
-
Dilute the filtered sample into the mobile phase used for analysis.
-
Analyze the sample and standards by a validated HPLC-UV method. The concentration of the saturated solution is determined by comparing its peak area to the standard curve.
-
Causality: HPLC-UV is chosen for its specificity and sensitivity, ensuring accurate quantification even in the presence of minor impurities.[10]
-
Spectroscopic and Structural Elucidation
Unambiguous confirmation of a molecule's structure is the bedrock of all further research. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a substituted aromatic system like 8-bromoimidazo[1,2-a]pyridine, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in cases of signal overlap.[3]
Protocol: 1H, 13C, and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and the exchangeable N-H proton may be observed.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
COSY: This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the pyridine ring.
-
HSQC: This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
-
Expected Spectral Features:
-
The aromatic region of the ¹H NMR spectrum will show a characteristic set of doublets and triplets corresponding to the protons on the fused ring system.
-
The ¹³C NMR will show distinct signals for each carbon atom, with the carbon atom bonded to bromine (C8) appearing at a characteristic upfield shift compared to its non-brominated analogue. The chemical shifts will be influenced by the protonation state.[11]
-
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts, typically showing the protonated molecular ion of the free base [M+H]⁺.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis:
-
Observe the mass-to-charge ratio (m/z) of the parent ion. For 8-bromoimidazo[1,2-a]pyridine, this will appear as the [M+H]⁺ ion, where M is the free base.
-
Causality: The key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2 Da.[12] High-resolution analysis allows for the calculated elemental composition to be matched to the observed mass to within a few parts per million (ppm), providing definitive confirmation of the molecular formula.
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Synthesis and Chemical Reactivity
Understanding the synthesis of 8-bromoimidazo[1,2-a]pyridine hydrochloride is key to appreciating its role as a versatile building block. The core is typically formed through a cyclocondensation reaction, a robust and widely used method in heterocyclic chemistry.[13]
Representative Synthetic Workflow
The synthesis generally involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[14] For the target molecule, this involves the cyclization of 2-amino-3-bromopyridine followed by conversion to the hydrochloride salt.
Caption: Synthetic workflow for 8-Bromoimidazo[1,2-a]pyridine HCl.
Protocol: Synthesis via Cyclocondensation
-
Reaction Setup: To a solution of 2-amino-3-bromopyridine in ethanol, add sodium bicarbonate (NaHCO₃) as a mild base.
-
Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde dropwise to the mixture at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-12 hours).[4]
-
Workup and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude residue (the free base) by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether). Add a solution of HCl in ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product.
-
Causality: The use of an ethereal HCl solution ensures the precipitation of a clean, anhydrous salt, which is crucial for stability and handling.
-
Utility in Drug Discovery
The true value of 8-bromoimidazo[1,2-a]pyridine hydrochloride lies in its application as a versatile intermediate. The imidazo[1,2-a]pyridine core is a known pharmacophore, and the 8-bromo position provides a strategic point for diversification.
Caption: Role as a versatile building block in medicinal chemistry.
This scaffold has been instrumental in the development of compounds targeting a range of diseases:
-
Anticancer: Derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[3][15]
-
Antituberculosis: The imidazopyridine class has yielded potent inhibitors of key mycobacterial enzymes, with some compounds showing activity against multi-drug resistant (MDR) strains.[1]
-
Anti-inflammatory: Certain analogues can modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.[3]
The bromine atom at the 8-position is the key enabler for these explorations, allowing for rapid and efficient library synthesis via palladium-catalyzed cross-coupling reactions.[3] This allows chemists to systematically probe the structure-activity relationship (SAR) around the core, optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
8-Bromoimidazo[1,2-a]pyridine hydrochloride is more than just a chemical reagent; it is a strategically designed molecular tool. Its physicochemical properties, particularly the enhanced solubility conferred by the hydrochloride salt and the synthetic versatility provided by the 8-bromo substituent, make it an exceptionally valuable asset for researchers in drug discovery. A thorough understanding and characterization of its core properties, using the robust methodologies outlined in this guide, are the essential first steps in unlocking its full potential to create the next generation of therapeutic agents.
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